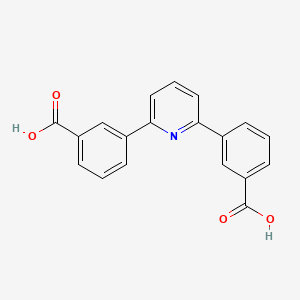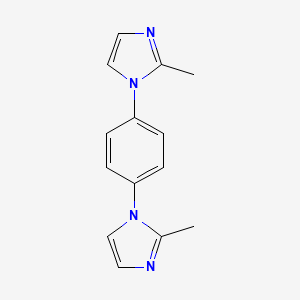
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene
Vue d'ensemble
Description
1,4-Bis(2-methyl-1H-imidazol-1-yl)benzene is a useful research compound. Its molecular formula is C14H14N4 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Structures and Hydrogen Bonding
- Two-Dimensional Supramolecular Layers : Cui and Lan (2007) reported that 1,4-bis{[2-(pyridin-2-yl)-1H-imidazol-1-yl]methyl}benzene forms two-dimensional supramolecular layers through O—H⋯N hydrogen bonds with solvent water molecules (R. Cui & Y. Lan, 2007).
Coordination Polymers and Networks
- Metal-Organic Frameworks (MOFs) : Li et al. (2012) synthesized novel Cd(II) coordination polymers using 1,4-bis(imidazol-1′-yl)butane and 1,4-bis(imidazol-1′-yl)butane, demonstrating the use of bis(imidazole) ligands in constructing complex structures with unique properties such as thermal stability and fluorescence (Xiaoju Li et al., 2012).
- 3D Coordination Polymers : He et al. (2020) created two coordination polymers featuring 2-fold interpenetrating three-dimensional frameworks, highlighting the potential for constructing intricate molecular architectures (Yuanchun He et al., 2020).
Spectroscopy and Theoretical Calculations
- UV-Vis and Infrared Spectroscopy : Li et al. (2013) conducted spectroscopy and theory calculations on a similar compound, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, providing insights into its molecular geometry and vibrational frequencies (G. Li et al., 2013).
Catalytic and Photocatalytic Behavior
- Electrochemical Properties and Photocatalysis : Cui et al. (2017) explored Co(ii) coordination polymers with bis(imidazole) ligands, revealing their potential as semiconductive materials and their high photocatalytic efficiency for degrading organic dyes under UV light irradiation (J. Cui et al., 2017).
Luminescent Properties
- Fluorescence Properties : Li et al. (2020) synthesized two new Cd(II) coordination polymers based on imidazole-containing ligands and explored their fluorescence properties, indicating the potential for applications in luminescent materials (Bing-Feng Li et al., 2020).
Magnetic and Ferroelectric Properties
- Magnetic and Ferroelectric Behavior : Wang et al. (2012) investigated Co(II) complexes based on flexible bis(imidazole) ligands, revealing significant ferromagnetic and ferroelectric properties (Yue Wang et al., 2012).
Propriétés
IUPAC Name |
2-methyl-1-[4-(2-methylimidazol-1-yl)phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-11-15-7-9-17(11)13-3-5-14(6-4-13)18-10-8-16-12(18)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYKBRHJIZFDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)N3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



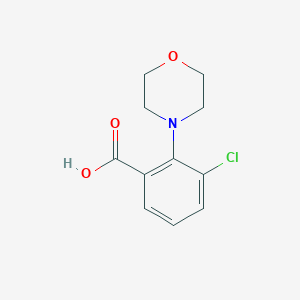

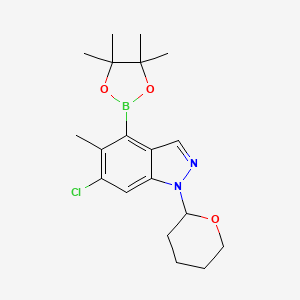

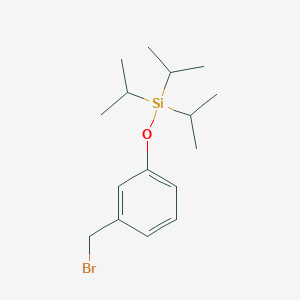
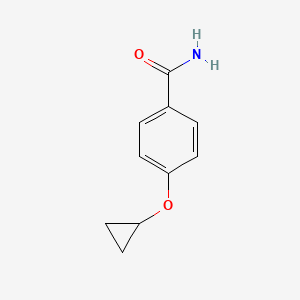

![ethyl 2-amino-8-bromo-3H-benzo[b]azepine-4-carboxylate](/img/structure/B8227290.png)
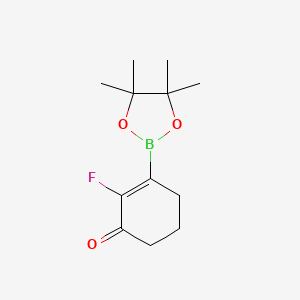
![[(4-chlorophenyl)amino]urea](/img/structure/B8227301.png)
![5-[4-(3,5-dicarboxyphenyl)-2,3,5,6-tetramethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8227308.png)
![4-[3-bromo-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8227309.png)
